N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, as well as a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide typically involves the following steps:
Formation of the phthalimide intermediate: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Introduction of the butanamide chain: The phthalimide intermediate is then reacted with a suitable butanoyl chloride or butanoic acid derivative under basic conditions to form the butanamide linkage.
Substitution on the phenyl ring: The final step involves the introduction of the bromo and fluorine substituents onto the phenyl ring. This can be done using electrophilic aromatic substitution reactions with bromine and fluorine sources.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the butanamide chain.
Reduction: Reduction reactions may target the carbonyl groups in the phthalimide moiety or the amide linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, especially at the positions ortho and para to the substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or fluorine (F2) under controlled conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromo and fluorine substituents can influence its binding affinity and specificity. The phthalimide moiety may also play a role in its activity by stabilizing the compound or facilitating interactions with target molecules.
Comparison with Similar Compounds
N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide can be compared with other similar compounds, such as:
N-(4-chloro-2-fluorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide: This compound has a chlorine substituent instead of bromine, which may affect its reactivity and biological activity.
N-(4-bromo-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide: The presence of a methyl group instead of fluorine can influence its chemical properties and interactions.
N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxoisoindol-2-yl)pentanamide: The longer carbon chain in this compound may alter its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents and the phthalimide moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O3/c19-11-7-8-15(14(20)10-11)21-16(23)6-3-9-22-17(24)12-4-1-2-5-13(12)18(22)25/h1-2,4-5,7-8,10H,3,6,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIVOGCLFQUILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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